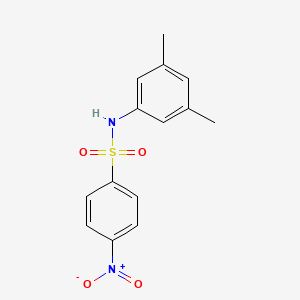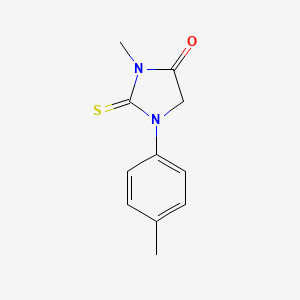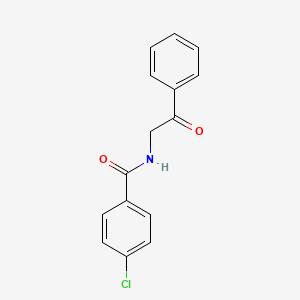
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been extensively studied for its mechanism of action and physiological effects. DNBS is synthesized using a specific method and has several advantages and limitations for lab experiments.
Mecanismo De Acción
DNBS-induced colitis is thought to be mediated by the activation of the immune system and the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. DNBS is also known to activate the nuclear factor-κB pathway, which is a key regulator of inflammation and immune response. The activation of these pathways leads to the recruitment of immune cells such as macrophages, neutrophils, and T cells to the site of inflammation, resulting in tissue damage and inflammation.
Biochemical and Physiological Effects:
DNBS-induced colitis is associated with several biochemical and physiological effects. These include increased oxidative stress, increased intestinal permeability, altered gut microbiota composition, and changes in the expression of various genes involved in inflammation and immune response. DNBS-induced colitis is also associated with weight loss, diarrhea, rectal bleeding, and histological changes in the colon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNBS-induced colitis is a widely accepted model for studying inflammatory bowel disease. It is relatively easy to induce colitis in rodents using DNBS, and the model closely mimics the symptoms of human inflammatory bowel disease. DNBS-induced colitis is also a reproducible model, which allows for the comparison of results between different studies. However, there are also some limitations to the DNBS-induced colitis model. The model is acute, which means that it does not fully replicate the chronic nature of inflammatory bowel disease. In addition, the model only induces colitis in the distal colon, which may not be representative of the entire gastrointestinal tract.
Direcciones Futuras
There are several future directions for the use of DNBS in scientific research. One potential direction is the development of new therapeutic interventions for inflammatory bowel disease using DNBS-induced colitis as a model. Another potential direction is the investigation of the role of gut microbiota in the development of DNBS-induced colitis. There is also a need for further research into the biochemical and physiological effects of DNBS-induced colitis, as well as the limitations of the model.
Conclusion:
In conclusion, DNBS is a sulfonamide derivative that is widely used in scientific research for its ability to induce colitis in animal models. DNBS-induced colitis is a widely accepted model for studying inflammatory bowel disease and has been extensively studied for its mechanism of action and potential therapeutic interventions. DNBS-induced colitis is associated with several biochemical and physiological effects, and there are both advantages and limitations to the model. There are several future directions for the use of DNBS in scientific research, including the development of new therapeutic interventions and further investigation into the biochemical and physiological effects of DNBS-induced colitis.
Métodos De Síntesis
DNBS is synthesized by reacting 3,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction results in the formation of DNBS, which is a yellow crystalline solid. The purity of DNBS can be determined using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
DNBS is widely used in scientific research for its ability to induce colitis in animal models. It is used as a chemical irritant to induce colitis in rodents, which is a widely accepted model for studying inflammatory bowel disease. DNBS-induced colitis is characterized by inflammation, ulceration, and bleeding in the colon, which closely mimics the symptoms of human inflammatory bowel disease. DNBS-induced colitis has been extensively studied for its mechanism of action and potential therapeutic interventions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-5-3-13(4-6-14)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYFMYIHKNZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)





![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
